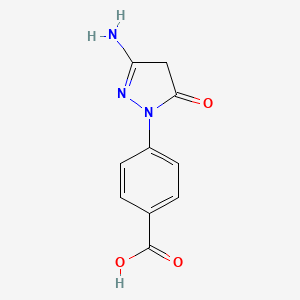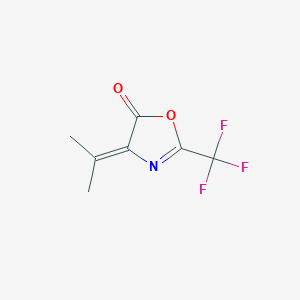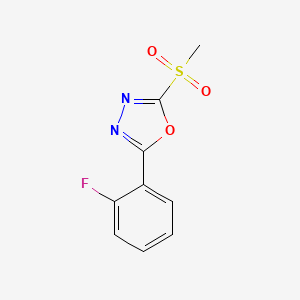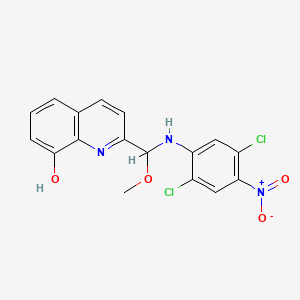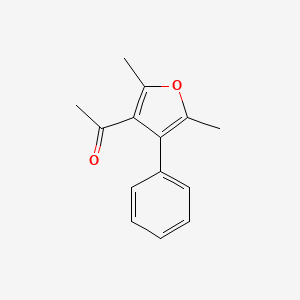
Ethanone, 1-(2,5-dimethyl-4-phenyl-3-furanyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(2,5-dimethyl-4-phenyl-3-furanyl)- is a chemical compound known for its unique structure and properties. It is characterized by the presence of a furan ring substituted with phenyl and dimethyl groups, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2,5-dimethyl-4-phenyl-3-furanyl)- typically involves the reaction of 2,5-dimethylfuran with phenylacetyl chloride under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the phenyl group is introduced to the furan ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-(2,5-dimethyl-4-phenyl-3-furanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethanone, 1-(2,5-dimethyl-4-phenyl-3-furanyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(2,5-dimethyl-4-phenyl-3-furanyl)- involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, leading to various biological effects. Detailed studies on its binding affinity and activity at the molecular level provide insights into its mechanism.
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 1-(2,4-dimethylphenyl)-: Similar structure but with different substitution patterns on the phenyl ring.
Ethanone, 1-(2-furanyl)-: Contains a furan ring but lacks the phenyl and dimethyl substitutions.
Uniqueness
Ethanone, 1-(2,5-dimethyl-4-phenyl-3-furanyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Propiedades
Número CAS |
88484-88-2 |
|---|---|
Fórmula molecular |
C14H14O2 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
1-(2,5-dimethyl-4-phenylfuran-3-yl)ethanone |
InChI |
InChI=1S/C14H14O2/c1-9(15)13-10(2)16-11(3)14(13)12-7-5-4-6-8-12/h4-8H,1-3H3 |
Clave InChI |
VSQSIQJUGGFEQS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(O1)C)C(=O)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


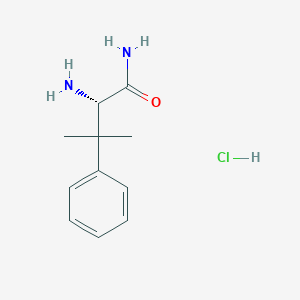
![N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12901154.png)

![N'-aminoimidazo[1,2-a]pyrazine-2-carboximidamide](/img/structure/B12901172.png)
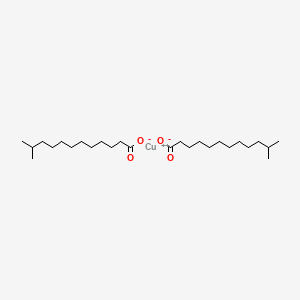
![4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12901187.png)

